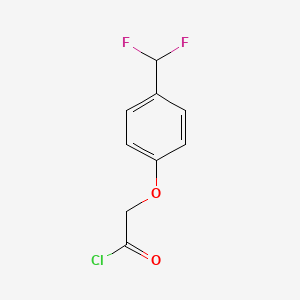
2-(4-(Difluoromethyl)phenoxy)acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Difluoromethyl)phenoxy)acetyl chloride is an organic compound that features a difluoromethyl group attached to a phenoxy ring, which is further connected to an acetyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethyl)phenoxy)acetyl chloride typically involves the reaction of 4-(difluoromethyl)phenol with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. A common method involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
2-(4-(Difluoromethyl)phenoxy)acetyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation and Reduction: The difluoromethyl group can participate in oxidation or reduction reactions, although these are less common.
Electrophilic Aromatic Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids, such as aluminum chloride, can be used to facilitate electrophilic aromatic substitution.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran are often used to maintain reaction conditions.
Major Products
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Nitrated or Halogenated Derivatives: Resulting from electrophilic aromatic substitution reactions.
科学研究应用
2-(4-(Difluoromethyl)phenoxy)acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs due to its ability to form bioactive compounds.
Materials Science: Utilized in the preparation of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-(4-(Difluoromethyl)phenoxy)acetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles to form covalent bonds, making it useful in the synthesis of various derivatives. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
相似化合物的比较
Similar Compounds
4-(Difluoromethyl)phenol: Lacks the acetyl chloride group but shares the difluoromethyl-substituted phenoxy structure.
2-(4-(Trifluoromethyl)phenoxy)acetyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-(4-(Difluoromethyl)phenoxy)acetyl chloride is unique due to the presence of both the difluoromethyl group and the acetyl chloride moiety
属性
分子式 |
C9H7ClF2O2 |
|---|---|
分子量 |
220.60 g/mol |
IUPAC 名称 |
2-[4-(difluoromethyl)phenoxy]acetyl chloride |
InChI |
InChI=1S/C9H7ClF2O2/c10-8(13)5-14-7-3-1-6(2-4-7)9(11)12/h1-4,9H,5H2 |
InChI 键 |
HDHWLHPLSJAXHK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(F)F)OCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


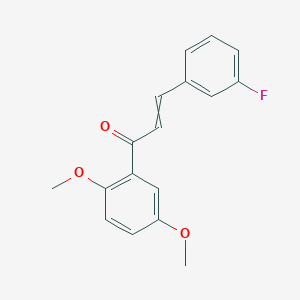
![(1S,4S,8R,9R,12S,13R,16R)-9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B14867756.png)
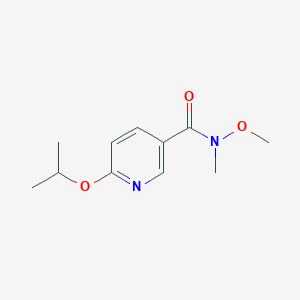
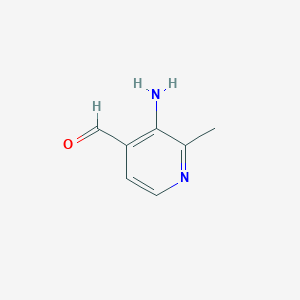
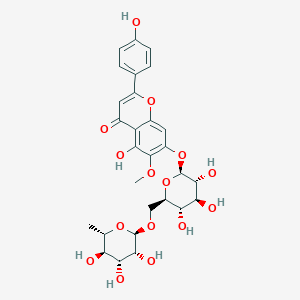

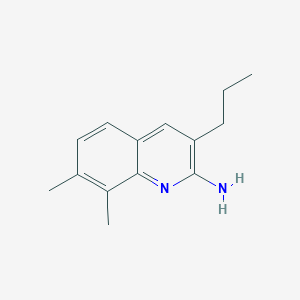
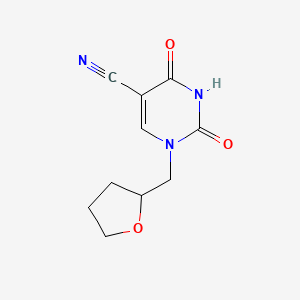
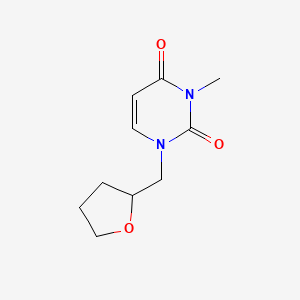
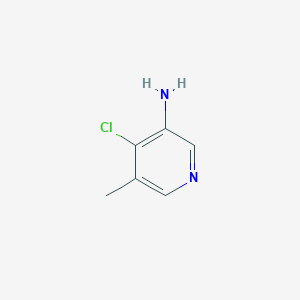
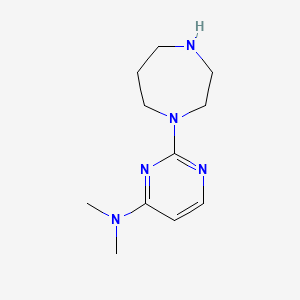
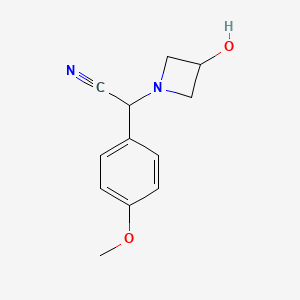

![Tert-butyl 2-amino-6,7-dihydrooxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14867822.png)
